molecular formula C19H16BrN3O3 B11238428 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11238428
M. Wt: 414.3 g/mol
InChI Key: HPDUZHMARMLQFF-UHFFFAOYSA-N
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Description

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its bromophenyl and carbamoyl groups, in particular, contribute to its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16BrN3O3/c1-21-19(26)15-10-18(25)23(16-5-3-2-4-14(15)16)11-17(24)22-13-8-6-12(20)7-9-13/h2-10H,11H2,1H3,(H,21,26)(H,22,24)

InChI Key

HPDUZHMARMLQFF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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